molecular formula C7H5F2NO B3025439 3,5-Difluorobenzaldehyde oxime CAS No. 677728-83-5

3,5-Difluorobenzaldehyde oxime

Cat. No.: B3025439
CAS No.: 677728-83-5
M. Wt: 157.12 g/mol
InChI Key: NINQBDWXDZJNJQ-ONNFQVAWSA-N
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Description

3,5-Difluorobenzaldehyde oxime is a chemical compound with the molecular formula C7H5F2NO and a molecular weight of 157.12 g/mol . It is an oxime derivative of 3,5-difluorobenzaldehyde, characterized by the presence of two fluorine atoms on the benzene ring and an oxime functional group (-C=N-OH) attached to the aldehyde carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Difluorobenzaldehyde oxime can be synthesized through the reaction of 3,5-difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in a solvent like methanol at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the continuous oxidation of 3,5-difluorotoluene to produce 3,5-difluorobenzaldehyde, which is then converted to the oxime derivative using the aforementioned synthetic route .

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluorobenzaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,5-Difluorobenzaldehyde oxime has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-difluorobenzaldehyde oxime involves its interaction with specific molecular targets and pathways. For instance, oximes are known to reactivate acetylcholinesterase (AChE) inhibited by organophosphates, thereby restoring its activity. This reactivation occurs through the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the cleavage of the phosphate group and regeneration of the active enzyme .

Comparison with Similar Compounds

Uniqueness: 3,5-Difluorobenzaldehyde oxime is unique due to the presence of both fluorine atoms and the oxime functional group, which confer distinct chemical reactivity and biological activity. The fluorine atoms enhance the compound’s stability and lipophilicity, while the oxime group provides a versatile site for further chemical modifications .

Properties

IUPAC Name

(NE)-N-[(3,5-difluorophenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO/c8-6-1-5(4-10-11)2-7(9)3-6/h1-4,11H/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINQBDWXDZJNJQ-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1F)F)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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